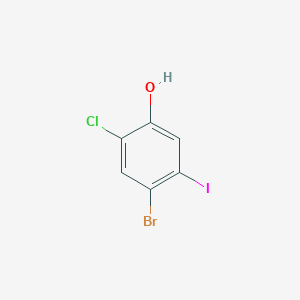

4-溴-2-氯-5-碘苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated phenolic compounds often involves electrophilic substitution reactions, where an electrophile replaces a hydrogen atom in a phenol molecule. For instance, the formation of bromophenols can result from the chlorination of water containing phenol and bromide ion, as shown in the production of 2,4,6-tribromophenol . Similarly, the synthesis of 4-Bromo-2-chloro-5-iodophenol would likely involve a stepwise halogenation process where each halogen is introduced sequentially or simultaneously under controlled conditions.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction, as demonstrated in the studies of Schiff base ligands related to 4-Bromo-2-chloro-5-iodophenol . These compounds often exhibit interesting structural features due to the presence of halogen atoms, which can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including further halogenation, oxidation, and substitution. For example, bromophenols can transform during chlorination processes, involving electrophilic substitution reactions and single-electron transfer reactions . The presence of different halogens in 4-Bromo-2-chloro-5-iodophenol would likely result in a complex reactivity pattern, potentially leading to a variety of transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. These properties include solubility, melting and boiling points, and reactivity towards other chemicals. For example, the kinetics of formation and the mechanisms of transformation of bromophenols during water chlorination have been studied to assess taste and odor development, indicating that these compounds have significant sensory impacts at low concentrations . The presence of multiple halogens in 4-Bromo-2-chloro-5-iodophenol would likely result in a compound with distinct physical and chemical properties, potentially including a high degree of reactivity and specific sensory characteristics.

科学研究应用

超分子等价性和晶体结构

- 晶体结构中的超分子等价性: 与 4-溴-2-氯-5-碘苯酚相关的化合物 4-(4'-碘)苯氧基苯胺与其溴、氯和乙烯基对应物表现出同构性。这表明这些衍生物在晶体结构中具有相似的行为 (Dey 和 Desiraju,2004 年).

光反应机理

- 光反应机理: 对相关溴苯酚的研究揭示了低温基质中的光反应机理。这包括某些环己二烯酮的产生以及各种反应途径之间的支化比 (Akai、Kudoh、Takayanagi 和 Nakata,2002 年).

环境降解

- 卤代苯酚的厌氧降解: 研究表明,产硫财团可以利用 4-溴苯酚和 4-碘苯酚等化合物,这表明在类似卤代化合物的生物修复和环境降解中具有潜在应用 (Häggblom 和 Young,1995 年).

化学合成和结构

- 化学合成和分析: 涉及类似卤代苯酚的配合物的合成和表征,如具有三齿 Schiff 碱配体的氧化钒 (V) 配合物,有助于理解分子结构和键合行为 (Sheikhshoaie、Ebrahimipour、Crochet 和 Fromm,2015 年).

分子催化

- 分子催化: 对与 4-溴-2-氯-5-碘苯酚密切相关的卤代丙基硝基苯酚的环化研究提供了分子催化和亲核取代反应的见解 (Schmidtchen,1986 年).

环境转化

- 水生环境中的转化: 研究废水处理中的氯化过程和在这些条件下卤代苯酚的转化对于了解这些化合物的环境归宿至关重要 (Liu、Zhang 和 Li,2017 年).

吸附去除机理

- 吸附去除机理: 对从水溶液中吸附去除卤代苯酚(如 4-氯苯酚和 4-溴苯酚)的研究为水净化技术和去除水中毒性化合物提供了有价值的见解 (Yankovych、Melnyk 和 Václavíková,2021 年).

安全和危害

作用机制

Mode of Action

It’s known that halogenated phenols can participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom .

Biochemical Pathways

Halogenated phenols can potentially influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s molecular weight (33335 g/mol) and solid physical form suggest that its bioavailability may be influenced by factors such as solubility and permeability .

Result of Action

Halogenated phenols can potentially cause various cellular effects due to their reactivity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-iodophenol . For instance, its storage and shipping temperatures are ambient, suggesting that extreme temperatures might affect its stability .

属性

IUPAC Name |

4-bromo-2-chloro-5-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTGJCONBCCZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-iodophenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)

![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)